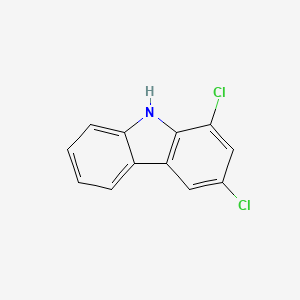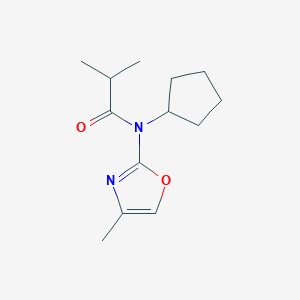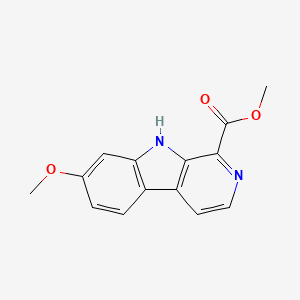
Harmic Acid Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Harmic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This compound is synthesized from Harmic Acid and methanol, and it is known for its applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Harmic Acid Methyl Ester can be synthesized through the esterification of Harmic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the carboxylic acid (Harmic Acid) with methanol and a few drops of concentrated sulfuric acid. The reaction is slow and reversible, so it requires careful control of conditions to maximize yield .
Industrial Production Methods: In industrial settings, the esterification process may involve the use of acid chlorides or acid anhydrides instead of carboxylic acids to increase efficiency. The reaction is carried out in large reactors with continuous removal of water to drive the equilibrium towards ester formation .
Types of Reactions:
Reduction: The ester can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Transesterification: this compound can participate in transesterification reactions to form different esters by reacting with other alcohols.
Common Reagents and Conditions:
Acid Catalysts: Concentrated sulfuric acid, hydrochloric acid.
Base Catalysts: Sodium hydroxide, potassium hydroxide.
Reducing Agents: Lithium aluminum hydride, diisobutylaluminum hydride.
Major Products Formed:
Hydrolysis: Harmic Acid and methanol.
Reduction: Alcohols or aldehydes.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Harmic Acid Methyl Ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Plays a role in the study of esterases and their functions in biological systems.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of Harmic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. For example, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water, facilitated by acid or base catalysis. The protonation of the ester carbonyl increases its electrophilicity, allowing water to add to the carbonyl carbon and form a tetrahedral intermediate .
Comparaison Avec Des Composés Similaires
Methyl Acetate: Another ester with similar properties but different applications.
Ethyl Acetate: Widely used as a solvent in various industries.
Methyl Butyrate: Known for its fruity odor and used in flavorings.
Uniqueness: Harmic Acid Methyl Ester is unique due to its specific chemical structure and the resulting properties that make it suitable for specialized applications in scientific research and industry. Its ability to undergo various chemical reactions and its role as an intermediate in organic synthesis highlight its versatility .
Propriétés
Numéro CAS |
57498-79-0 |
|---|---|
Formule moléculaire |
C14H12N2O3 |
Poids moléculaire |
256.26 g/mol |
Nom IUPAC |
methyl 7-methoxy-9H-pyrido[3,4-b]indole-1-carboxylate |
InChI |
InChI=1S/C14H12N2O3/c1-18-8-3-4-9-10-5-6-15-13(14(17)19-2)12(10)16-11(9)7-8/h3-7,16H,1-2H3 |
Clé InChI |
GGTFWDPYRXONGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



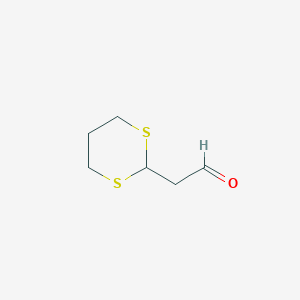
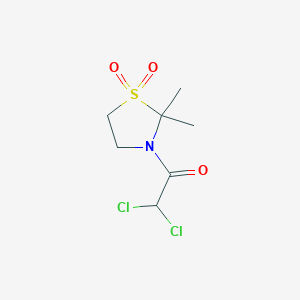
![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)
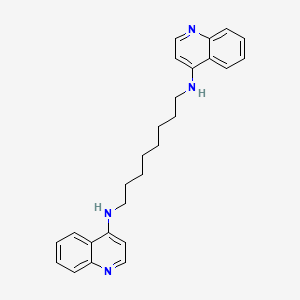
![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)

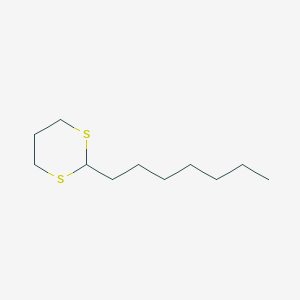
![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)
![3-(1-Methyl-1H-imidazo[4,5-c]pyridin-2-yl)prop-2-enoic acid](/img/structure/B14623066.png)
